5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique structure combining an oxazole ring, a piperidine ring, and phenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the piperidine and phenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-phenylacetonitrile with ethyl chloroformate can yield the oxazole ring, which is then further functionalized to introduce the piperidine and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various alkylated derivatives .
Scientific Research Applications
5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides: These compounds share structural similarities and have been studied for their anti-inflammatory properties.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry due to their pharmacological activities.
Uniqueness
5-phenyl-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of an oxazole ring with piperidine and phenyl groups, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-phenyl-N-(2-phenyl-2-piperidin-1-ylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c27-23(20-16-22(28-25-20)19-12-6-2-7-13-19)24-17-21(18-10-4-1-5-11-18)26-14-8-3-9-15-26/h1-2,4-7,10-13,16,21H,3,8-9,14-15,17H2,(H,24,27) |
InChI Key |
KCDLKPNRXWTKQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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